methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a synthetic thiophene derivative featuring a complex substitution pattern. Its structure includes:
- A methyl carboxylate group at the 2-position of the thiophene ring.
- A sulfamoyl group at the 3-position, substituted with a 4-chlorophenyl moiety and a carbamoylmethyl chain linked to a 4-fluorophenyl group.
This compound’s design combines halogenated aryl groups (Cl and F) and a sulfamoyl bridge, which are common pharmacophores in agrochemicals and pharmaceuticals.
Synthesis pathways for analogous thiophene derivatives often involve diazotization, sulfonation, and nucleophilic substitution. For example, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (a related precursor) undergoes diazotization with SO₂ to introduce sulfonyl groups, followed by reactions with amines or other nucleophiles .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(4-fluoroanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5S2/c1-29-20(26)19-17(10-11-30-19)31(27,28)24(16-8-2-13(21)3-9-16)12-18(25)23-15-6-4-14(22)5-7-15/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXTSKAKZRKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenylamino Group: This step involves the nucleophilic substitution reaction where the fluorophenylamino group is attached to the thiophene ring.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core modifications, substituents, and bioactivities:
Notes:
- Structural Differences : The target compound’s dual halogenation (Cl and F) and sulfamoyl bridge distinguish it from simpler sulfonylurea herbicides (e.g., metsulfuron-methyl) and carboxamide derivatives (e.g., ). The fluorine atom may enhance binding specificity in enzyme pockets .
- The target compound’s halogenated aryl groups may improve potency compared to non-halogenated analogues .
Molecular Docking and Binding Affinity
Using Glide XP (), the target compound’s hydrophobic enclosure (from chlorophenyl/fluorophenyl groups) and hydrogen-bonding capacity (sulfamoyl, carbamoyl) could enhance binding to enzymes like ALS or ferroptosis-related targets. For example:
- ALS Inhibition : Sulfonylurea herbicides bind to ALS via sulfonyl-carboxamide interactions; the target’s sulfamoyl group may mimic this mechanism .
- Ferroptosis Induction : Halogenated thiophenes may disrupt redox homeostasis, similar to FINs (ferroptosis-inducing agents) in oral cancer models .
Agrochemical Potential
- Herbicidal Activity : Sulfamoyl thiophenes show structural similarity to sulfonylurea herbicides (e.g., metsulfuron-methyl), which inhibit ALS. The target compound’s halogenation may improve soil persistence and target affinity .
- Insecticidal Activity : Fluorine-containing compounds often exhibit enhanced insecticidal efficacy due to increased cuticle penetration (see ).
Pharmaceutical Potential
- Anticancer Activity : Thiophene derivatives with halogenated aryl groups demonstrate selective cytotoxicity in cancer cells (e.g., ferroptosis induction in OSCC cells) .
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H18ClF2N2O4S
- Molecular Weight : 396.86 g/mol
This compound features a thiophene ring, chlorophenyl and fluorophenyl substituents, and a sulfamoyl group, which contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfamoyl derivatives are known to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Activity : There is potential for antimicrobial effects, particularly against bacterial strains.
Anticancer Activity
A series of in vitro studies assessed the anticancer efficacy of this compound against various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of DNA synthesis |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, with varying mechanisms contributing to its effectiveness.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Results showed:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 64 µg/mL.
Case Studies
-
Study on Lung Cancer Cells :
A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, correlating with increased levels of apoptosis markers such as cleaved caspase-3 and PARP. -
Antimicrobial Efficacy :
Another investigation highlighted the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis in Staphylococcus aureus. This study suggested a potential application in developing new antibacterial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
